Product packaging for HydroxySaxagliptin-13C,D2Hydrochloride(Cat. No.:)

HydroxySaxagliptin-13C,D2Hydrochloride

Cat. No.: B13841724
M. Wt: 370.9 g/mol
InChI Key: WCCKQMJRTRWMMX-KMXQTLDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors and Their Metabolic Pathways

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral medications used in the management of type 2 diabetes. wikipedia.org They function by blocking the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govdiabetes.org By inhibiting DPP-4, these drugs prolong the activity of incretins, leading to increased glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. researchgate.netscispace.com This mechanism ultimately helps to lower blood glucose levels. rcsb.org

The metabolic pathways of DPP-4 inhibitors vary among the different drugs in this class. researchgate.net For saxagliptin (B632), metabolism is primarily mediated by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system in the liver. nih.govdrugbank.com This process leads to the formation of several metabolites, with the major one being an active hydroxylated metabolite. drugbank.commedicine.com

Identification and Pharmacological Relevance of Saxagliptin's Hydroxylated Metabolites

The formation of this active metabolite underscores the importance of characterizing the complete metabolic profile of a drug. Understanding the pharmacokinetics of both the parent drug and its active metabolites is crucial for a comprehensive assessment of its efficacy and for predicting potential drug-drug interactions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26ClN3O3 B13841724 HydroxySaxagliptin-13C,D2Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26ClN3O3

Molecular Weight

370.9 g/mol

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

InChI

InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17-,18+;/m1./s1/i2+1D2;

InChI Key

WCCKQMJRTRWMMX-KMXQTLDSSA-N

Isomeric SMILES

[2H][13C]1([C@@H]2[C@H]1N([C@@H](C2)C#N)C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N)[2H].Cl

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Hydroxysaxagliptin 13c,d2hydrochloride

Retrosynthetic Analysis for Targeted Isotopic Labeling of the Hydroxy-Saxagliptin Moiety

Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler precursor structures. For HydroxySaxagliptin-13C,D2 Hydrochloride, the analysis must not only identify key bond disconnections but also pinpoint strategic locations for the introduction of the ¹³C and deuterium (B1214612) labels.

The core structure of HydroxySaxagliptin can be disconnected at the amide bond, separating the molecule into two key fragments: the adamantane-derived amino acid moiety and the bicyclic prolinamide moiety. researchgate.netnbinno.comresearchgate.net This is a common strategy in the synthesis of Saxagliptin (B632) and its derivatives. acs.org The primary focus for isotopic labeling is on the adamantylglycine portion, as this is where hydroxylation occurs to form the active metabolite. The retrosynthetic approach identifies two critical precursors for the synthesis:

A ¹³C-labeled adamantane (B196018) synthon: This precursor is designed to carry the carbon-13 isotope at a specific position that will ultimately reside in the adamantylglycine backbone of the final molecule.

A deuterated bicyclic proline derivative: This component will carry the deuterium labels. However, published syntheses indicate that the labeling is often targeted on the saxagliptin portion itself, which is then hydroxylated. For instance, (¹³C,D₂) labeling has been successfully applied to the saxagliptin structure, which is then metabolized to the hydroxy form. nih.gov

Precursor Synthesis and Stereoselective Isotopic Enrichment

The synthesis of isotopically labeled precursors requires careful planning to ensure high isotopic enrichment and stereochemical purity.

The introduction of ¹³C is often achieved early in the synthetic sequence to maximize incorporation efficiency. A common method for synthesizing the adamantylglycine portion of Saxagliptin involves a Strecker synthesis, which builds the amino acid from an aldehyde precursor. google.comgoogle.com For the labeled compound, this would involve using a ¹³C-labeled starting material.

An alternative, efficient synthesis for a labeled key intermediate, (S)-N-Boc-2-(3′-hydroxyadamantyl)glycine, has been described for ¹⁴C labeling, which provides a relevant model. semanticscholar.orgresearchgate.net This approach can be adapted for ¹³C labeling. The synthesis may start with a commercially available ¹³C-labeled precursor, such as a labeled oxalyl chloride equivalent, which is then reacted with an adamantyl derivative. semanticscholar.org The key challenge lies in navigating the multi-step sequence while preserving the isotopic label and controlling stereochemistry. researchgate.net

Deuterium labeling can be used to improve the pharmacokinetic profiles of drugs by slowing down metabolism at specific sites (the kinetic isotope effect). nih.gov In the synthesis of labeled HydroxySaxagliptin, deuterium atoms are incorporated at specific, non-exchangeable positions.

A published synthesis of (¹³C,D₂)-labeled Saxagliptin and its 5-hydroxy metabolite provides a direct route. nih.gov While the specific details of the deuteration step are proprietary, such regioselective deuterations often involve:

Catalytic Hydrogen Isotope Exchange (HIE): This method uses a catalyst to exchange specific hydrogen atoms on a substrate with deuterium from a deuterium source (e.g., D₂ gas or deuterated solvents). musechem.com

Reduction with Deuterated Reagents: A precursor containing a reducible functional group (e.g., a double bond or carbonyl) can be treated with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium atoms with high regioselectivity.

The choice of strategy depends on the specific location targeted for deuteration and the stability of the substrate under the reaction conditions. nih.gov

Optimization of Reaction Conditions for Isotopic Purity and Chemical Yield

Synthesizing isotopically labeled compounds presents the dual challenge of maximizing both the chemical yield and the isotopic purity. researchgate.net Optimization is crucial due to the high cost of labeled starting materials. researchgate.net

Key parameters that require careful optimization include:

Stoichiometry: Using a slight excess of the unlabeled reagent can help drive the reaction to completion, but an excess of the labeled reagent is often avoided to conserve the expensive material.

Reaction Time and Temperature: These parameters are adjusted to ensure the reaction proceeds to completion without causing degradation of the product or scrambling of the isotopic label. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential.

Solvent and Catalyst: The choice of solvent and catalyst can significantly impact reaction rate, yield, and the potential for side reactions. Conditions must be selected to be compatible with the labeled substrates and intermediates.

A summary of optimization considerations is presented in the table below.

ParameterObjectiveConsiderations
Reagent StoichiometryMaximize incorporation of labeled synthonMinimize excess of expensive labeled reagents.
TemperatureBalance reaction rate with product stabilityAvoid high temperatures that could lead to label scrambling or degradation.
Reaction TimeEnsure complete conversionMonitor reaction progress to avoid formation of byproducts over extended periods.
Solvent/CatalystImprove reaction efficiency and selectivityEnsure compatibility with all functional groups and prevent isotope exchange with the solvent.

Purification and Isolation Protocols for Research-Grade HydroxySaxagliptin-13C,D2Hydrochloride

Purification is a critical step to ensure that the final labeled compound is free from chemical and isotopic impurities, which could interfere with subsequent biological studies. moravek.com For high-purity research-grade compounds, preparative High-Performance Liquid Chromatography (HPLC) is a widely used and effective method. moravek.comijprajournal.com

The purification protocol typically involves:

Crude Product Isolation: After the final synthetic step, the reaction mixture is worked up to remove bulk impurities and solvents, yielding a crude product.

Method Development: An analytical HPLC method is first developed to achieve good separation between the desired product and any impurities. Parameters such as the stationary phase (e.g., C18 column), mobile phase composition, and detection wavelength are optimized. ijprajournal.com

Preparative HPLC: The optimized method is scaled up to a preparative HPLC system. The crude product is dissolved in a suitable solvent and injected onto the column.

Fraction Collection: The eluent is monitored, and fractions containing the pure product are collected.

Final Isolation: The collected fractions are combined, and the solvent is removed, often by lyophilization (freeze-drying), to yield the final product as a solid. The compound is then typically converted to its hydrochloride salt to improve stability and handling.

Quality Control of Isotopic Enrichment and Chemical Integrity Post-Synthesis

Rigorous quality control is essential to verify the identity, purity, and isotopic labeling of the final product. hres.ca A suite of analytical techniques is employed to characterize HydroxySaxagliptin-13C,D2 Hydrochloride.

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. nih.gov The sample is analyzed against a reference standard, and purity is typically expressed as a percentage based on the peak area. fda.gov

Mass Spectrometry (MS): This technique confirms the molecular weight of the labeled compound. wikipedia.org High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the incorporation of the desired number of ¹³C and deuterium atoms by comparing the mass of the labeled molecule to its unlabeled counterpart. nih.gov The resulting mass shift is a direct confirmation of successful labeling. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and is indispensable for confirming the location of the isotopic labels. wikipedia.orgmdpi.com

¹H NMR: Can show the absence of signals at positions where deuterium has been incorporated.

¹³C NMR: Shows enhanced signals for the enriched carbon-13 positions, confirming the site of ¹³C labeling. isolife.nl

The combination of these techniques provides a comprehensive characterization of the synthesized HydroxySaxagliptin-13C,D2 Hydrochloride, ensuring its suitability for use in demanding research applications.

Analytical TechniquePurposeInformation Obtained
HPLCChemical Purity AssessmentPercentage purity, detection of chemical impurities. nih.gov
Mass Spectrometry (MS/HRMS)Confirmation of Isotopic IncorporationMolecular weight, confirmation of mass shift due to ¹³C and D₂ labels. wikipedia.org
NMR Spectroscopy (¹H, ¹³C)Structural Verification and Label PositionConfirmation of chemical structure and precise location of isotopic labels. mdpi.com

Advanced Analytical Characterization Techniques for Hydroxysaxagliptin 13c,d2hydrochloride in Research

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile Elucidation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds, providing unparalleled accuracy in mass measurement. measurlabs.com This capability is crucial for confirming the elemental composition and verifying the successful incorporation of stable isotopes. researchgate.netoup.com

Accurate Mass Measurement for Elemental Composition Verification

The primary step in the characterization of HydroxySaxagliptin-13C,D2 Hydrochloride is the verification of its elemental formula (C₁₇¹³CH₂₃D₂N₃O₃·HCl) through accurate mass measurement. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) with high precision, typically to within 5 parts per million (ppm). oup.com This level of accuracy allows for the confident determination of the elemental composition from the measured exact mass. researchgate.net

The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated based on the masses of the most abundant isotopes of each element, including the incorporated ¹³C and ²H (D) atoms. This calculated value is then compared against the experimentally measured mass. A close correlation between the theoretical and observed mass confirms the elemental composition and, by extension, the successful isotopic labeling.

Table 1: HRMS Accurate Mass Measurement Data
ParameterValue
Molecular FormulaC₁₇¹³CH₂₃D₂N₃O₃
Theoretical m/z ([M+H]⁺)371.2459
Hypothetical Observed m/z371.2455
Mass Accuracy (ppm)-1.1

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. nih.govnih.gov In this technique, the protonated molecule of HydroxySaxagliptin-13C,D2 Hydrochloride ([M+H]⁺, m/z 371.2459) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure.

Table 2: Hypothetical MS/MS Fragmentation Data for [M+H]⁺
Fragment DescriptionExpected m/zIsotopes Retained
Loss of H₂O from dihydroxyadamantyl group353.2354¹³C, D₂
Loss of the dihydroxyadamantyl-carbonyl moiety142.1009¹³C, D₂
Dihydroxyadamantyl-amino-acetyl moiety229.1448None

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Position and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic-level structure of a molecule, including the precise location of isotopic labels and the stereochemistry. omicsonline.orgresearchgate.net

Multi-Nuclear (¹H, ¹³C, ²H) NMR for Precise Isotopic Localization

A combination of ¹H, ¹³C, and ²H NMR experiments is used to unequivocally confirm the position of the isotopic labels. researchgate.net

¹H NMR: In the proton NMR spectrum, the signal corresponding to the protons at the C-6 position of the azabicyclo[3.1.0]hexane ring would be absent due to their substitution with deuterium (B1214612). This disappearance provides direct evidence of deuteration at this specific site.

¹³C NMR: The ¹³C NMR spectrum will show a significantly enhanced signal for the C-6 carbon due to its enrichment from the natural abundance of ~1.1% to nearly 100%. This confirms the location of the ¹³C label. Furthermore, the signal will appear as a triplet due to coupling with the two deuterium atoms.

²H NMR: The deuterium NMR spectrum will exhibit a single resonance signal, confirming the presence of deuterium and its specific chemical environment within the molecule.

Table 3: Expected NMR Observations for Isotopic Label Confirmation
NMR ExperimentExpected ObservationConclusion
¹H NMRAbsence of signals for protons at C-6Confirms deuteration at C-6
¹³C NMRHighly intense triplet signal for C-6Confirms ¹³C labeling and deuteration at C-6
²H NMRResonance signal corresponding to the C-6 positionConfirms presence and chemical environment of Deuterium

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemical Elucidation

HSQC: An HSQC spectrum correlates the chemical shifts of protons with their directly attached carbons. For HydroxySaxagliptin-13C,D2 Hydrochloride, the absence of a cross-peak for the C-6 carbon in a standard ¹H-¹³C HSQC experiment further confirms that this carbon bears no protons.

HMBC: An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the location of the labeled C-6 carbon by observing its correlations to nearby protons on the azabicyclo[3.1.0]hexane ring system. These correlations help to piece together the carbon skeleton and verify the integrity of the molecule's core structure.

These 2D NMR techniques are also instrumental in confirming the relative stereochemistry of the compound, ensuring it matches that of the parent molecule, which is critical for its function as an appropriate internal standard. longdom.org

Chromatographic Methodologies for Purity Assessment and Enantiomeric Resolution

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the chemical and enantiomeric purity of HydroxySaxagliptin-13C,D2 Hydrochloride. nih.gov Given that biological systems often interact differently with enantiomers, verifying the enantiomeric purity is a critical quality control step. americanpharmaceuticalreview.comchromatographyonline.com

A chiral HPLC method is typically developed to resolve the desired enantiomer from any potential enantiomeric impurities. wvu.edu This is often achieved using a chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) derivatives. The method is validated for specificity, linearity, accuracy, and precision. Purity is assessed using a high-resolution HPLC method, often coupled with UV or MS detection, to separate the main compound from any synthesis-related impurities or degradants. The use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis in complex biological samples. researchgate.netresearchgate.net

Table 4: Representative Chiral HPLC Method Parameters
ParameterCondition
ColumnChiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseIsocratic mixture of an organic modifier (e.g., Acetonitrile) and an aqueous buffer
Flow Rate1.0 mL/min
Column Temperature40 °C
DetectionUV at 226 nm
Expected OutcomeBaseline resolution of enantiomers

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Development

The development of sensitive and accurate HPLC and UPLC methods is essential for the quantification and purity assessment of HydroxySaxagliptin-13C,D2 Hydrochloride. While specific methods for this isotopically labeled analog are not extensively published, methods developed for the parent compound, saxagliptin (B632) hydrochloride, provide a strong foundation. These methods typically utilize reversed-phase chromatography, which separates compounds based on their hydrophobicity. jddtonline.inforesearchgate.net

A common approach involves a C18 stationary phase, which is non-polar, and a polar mobile phase. jddtonline.inforesearchgate.netbepls.com Method development and optimization are critical to achieve good resolution, symmetric peak shapes, and a short analysis time. Key parameters that are optimized include the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), the pH of the mobile phase, the column temperature, and the flow rate.

For instance, a reported HPLC method for saxagliptin hydrochloride utilized a Grace C18 column (250mm x 4.6mm, 5 µm particle size) with a mobile phase of methanol (B129727) and water in an 80:20 v/v ratio. jddtonline.infobepls.com The analysis was performed at a flow rate of 0.8 mL/min with UV detection at 212 nm, resulting in a retention time of 4.196 minutes for the analyte. jddtonline.infobepls.com Another method employed a Kinetex™ C18 column (150mm x 4.6mm, 2.6 µm) with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.5) in a 13:87 v/v ratio, at a flow rate of 1.5 mL/min and UV detection at 220 nm. researchgate.net

UPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (typically <2 µm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times. The principles of method development for UPLC are similar to those for HPLC, but often require instrumentation capable of handling higher backpressures.

The table below summarizes typical parameters for HPLC method development applicable to HydroxySaxagliptin-13C,D2 Hydrochloride, based on methods for saxagliptin.

ParameterTypical ConditionsPurpose in Method Development
Stationary Phase C18, C8Provides the non-polar surface for hydrophobic interactions.
Mobile Phase Acetonitrile/Methanol and Water/BufferElutes the analyte from the column; the ratio is adjusted to control retention time and resolution.
Buffer pH 3.0 - 6.0Controls the ionization state of the analyte to ensure consistent retention and good peak shape.
Flow Rate 0.5 - 1.5 mL/minInfluences analysis time, resolution, and system pressure.
Column Temperature 25 - 40 °CAffects viscosity of the mobile phase and selectivity of the separation.
Detection Wavelength 210 - 225 nmSelected based on the UV absorbance maximum of the analyte for optimal sensitivity.
Injection Volume 5 - 20 µLThe amount of sample introduced onto the column.

Chiral Chromatography for Stereoisomeric Purity Evaluation

Saxagliptin possesses multiple chiral centers, leading to the possibility of several stereoisomers. Its hydroxylated metabolite, HydroxySaxagliptin, also contains these chiral centers. Therefore, it is critical to have analytical methods capable of separating and quantifying these stereoisomers to ensure the stereoisomeric purity of HydroxySaxagliptin-13C,D2 Hydrochloride. Chiral chromatography is the gold standard for this purpose. unife.itnih.gov

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers or diastereomers of a chiral compound, leading to different retention times and thus, their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of various chiral pharmaceutical compounds. nih.govresearchgate.net

The development of a chiral separation method involves screening different types of CSPs and mobile phases. researchgate.net The choice of mobile phase, which can be normal-phase (e.g., hexane/ethanol), reversed-phase, or polar organic, significantly influences the enantioselectivity. nih.gov Additives or modifiers to the mobile phase, such as acids or bases, can also be used to improve peak shape and resolution. researchgate.net

For saxagliptin and related compounds, studies have demonstrated successful chiral separations. For example, a study on the chiral separation of saxagliptin stereoisomers using supercritical fluid chromatography (SFC), a technique closely related to HPLC, found that a mobile phase modifier of water added to a CO2/Methanol mixture significantly improved the resolution between three stereoisomers. ssrn.com The use of immobilized polysaccharide-based CSPs has also been successful in separating the enantiomers of other dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs to which saxagliptin belongs. researchgate.net

The following table outlines key considerations in the development of a chiral chromatography method for HydroxySaxagliptin-13C,D2 Hydrochloride.

ParameterKey ConsiderationsImpact on Chiral Separation
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., amylose or cellulose derivatives), protein-based, or macrocyclic glycopeptide-based.The type of CSP is the primary determinant of enantioselectivity.
Mobile Phase Mode Normal-phase, reversed-phase, polar organic, or supercritical fluid.Affects the interaction between the analyte and the CSP, influencing retention and resolution.
Organic Modifier Alcohols (e.g., ethanol, isopropanol), acetonitrile.Used to control the elution strength of the mobile phase.
Mobile Phase Additive Acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine).Can improve peak shape and enantioselectivity by interacting with the analyte or the CSP.
Temperature Ambient or controlled.Can influence the kinetics of the chiral recognition process and therefore the separation.
Flow Rate Optimized for resolution and analysis time.A lower flow rate can sometimes improve resolution but increases the run time.

Applications of Hydroxysaxagliptin 13c,d2hydrochloride in Mechanistic Metabolic Pathway Elucidation

In Vitro Metabolic Studies Using Hepatic Microsomes and Isolated Hepatocytes

In vitro systems, such as hepatic (liver) microsomes and isolated hepatocytes, are fundamental in preclinical drug development for studying metabolic pathways. srce.hrnih.gov These systems contain the primary enzymes responsible for drug metabolism, particularly the Cytochrome P450 (CYP) superfamily. nih.govuniba.it The use of HydroxySaxagliptin-13C,D2 Hydrochloride in these assays allows for unambiguous differentiation from endogenous molecules and other experimental compounds.

The primary metabolic pathway for Saxagliptin (B632) is hydroxylation to form its major active metabolite, 5-hydroxy saxagliptin. researchgate.netdrugbank.com Studies using human liver microsomes and individually expressed CYP enzymes have identified CYP3A4 and CYP3A5 as the key isoforms responsible for this conversion. researchgate.netresearchgate.netnih.gov

Kinetic experiments demonstrate that the formation of 5-hydroxy saxagliptin follows Michaelis-Menten kinetics. researchgate.net The catalytic efficiency (Vmax/Km) of CYP3A4 in mediating this reaction is approximately four times higher than that of CYP3A5. researchgate.netresearchgate.netnih.gov This indicates that CYP3A4 is the predominant enzyme responsible for Saxagliptin's clearance, even in individuals who express higher levels of CYP3A5. researchgate.netresearchgate.net The use of an isotopically labeled standard like HydroxySaxagliptin-13C,D2 Hydrochloride is essential for generating precise kinetic data in such studies.

Enzyme IsoformKinetic ParameterFindingReference
CYP3A4 Catalytic Efficiency (Vmax/Km)~4-fold higher than CYP3A5 researchgate.netresearchgate.netnih.gov
CYP3A5 Catalytic Efficiency (Vmax/Km)Lower efficiency compared to CYP3A4 researchgate.netresearchgate.netnih.gov
Other CYPs MetabolismSaxagliptin was only metabolized by CYP3A4/5 in a panel of expressed enzymes researchgate.net

This table summarizes the key findings regarding CYP isoform-specific kinetics in the hydroxylation of Saxagliptin.

While the formation of 5-hydroxy saxagliptin is the major metabolic route, labeled tracer studies, analogous to those performed with HydroxySaxagliptin-13C,D2 Hydrochloride, have revealed further downstream biotransformation. After the initial hydroxylation, minor metabolic pathways include further hydroxylation at different positions on the molecule, as well as conjugation reactions, such as the formation of glucuronide or sulfate (B86663) conjugates. nih.gov The stable isotope label is crucial for distinguishing these low-level metabolites from background noise in mass spectrometry analyses, allowing for their structural confirmation.

In Vivo Research Models for Metabolite Profiling and Disposition (Excluding Human Clinical Trials)

In vivo studies in preclinical animal models are essential for understanding how a drug and its metabolites are absorbed, distributed, and eliminated by a complete biological system. europa.eu

Pharmacokinetic studies in preclinical species, such as rats, provide foundational data on the ADME properties of Saxagliptin and HydroxySaxagliptin. nih.govrutgers.eduresearchgate.net Following oral administration in rats, Saxagliptin is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 0.11 hours. nih.govnih.gov It is widely distributed throughout the body, and its binding to plasma proteins is negligible. drugbank.comnih.gov

Metabolism is primarily hepatic, converting Saxagliptin to 5-hydroxy saxagliptin. nih.gov The use of labeled tracers is vital for accurately tracking the excretion pathways. Studies utilizing radiolabeled Saxagliptin, which serve as a proxy for how HydroxySaxagliptin-13C,D2 Hydrochloride would be used, show that the majority of the administered dose is recovered in urine (approximately 75%) and a smaller portion in feces (approximately 22%). nih.gov This indicates that the drug is well-absorbed and subsequently cleared through both metabolism and direct urinary excretion. nih.gov The parent compound and its primary hydroxylated metabolite account for the majority of the excreted drug-related material. nih.gov

ADME ParameterFinding in Preclinical ModelsReference
Absorption Rapidly absorbed (Tmax ≈ 0.11 h in rats) nih.govnih.gov
Distribution Widely distributed; negligible protein binding drugbank.comnih.gov
Metabolism Primarily hepatic via CYP3A4/5 to 5-hydroxy saxagliptin nih.gov
Excretion ~75% in urine, ~22% in feces (based on tracer studies) nih.gov

This table provides an overview of the ADME properties of Saxagliptin and its metabolites as determined in preclinical research.

Metabolic flux analysis utilizes stable isotope tracers to quantify the rate of turnover of metabolites through a specific biochemical pathway. bohrium.comcreative-proteomics.com By administering a labeled compound and monitoring the appearance and disappearance of its labeled metabolites over time, researchers can map the flow (or flux) through different biotransformation routes. bohrium.com HydroxySaxagliptin-13C,D2 Hydrochloride is an ideal tool for such studies. It allows for the precise measurement of the rate of formation of 5-hydroxy saxagliptin from its parent drug and can also be used to trace its subsequent clearance and transformation into downstream metabolites, such as glucuronide conjugates. nih.gov This quantitative data is invaluable for building comprehensive pharmacokinetic and pharmacodynamic (PK/PD) models that can predict the metabolic fate of the drug under various physiological conditions. nih.govnih.gov

Investigation of Enzyme-Metabolite Interactions and Metabolic Stability

Saxagliptin itself is a substrate-like inhibitor of its therapeutic target, the DPP-4 enzyme. rcsb.org Its major metabolite, 5-hydroxy saxagliptin, is also an active DPP-4 inhibitor, possessing about half the potency of the parent compound. researchgate.netdrugbank.comrcsb.org Importantly, studies have shown that neither Saxagliptin nor 5-hydroxy saxagliptin significantly inhibit or induce major CYP450 enzymes. researchgate.netnih.gov This low potential for CYP-mediated drug-drug interactions is a key characteristic identified through in vitro screening.

Research into the Enzymes Responsible for HydroxySaxagliptin Formation and Further Metabolism

The primary metabolic pathway of saxagliptin is hydroxylation to form its major active metabolite, 5-hydroxy saxagliptin (M2). nih.govresearchgate.net Research has definitively identified the cytochrome P450 (CYP) 3A subfamily, specifically CYP3A4 and CYP3A5, as the principal enzymes responsible for this biotransformation. nih.govdrugbank.com

In vitro studies utilizing human liver microsomes and individually expressed CYP enzymes have demonstrated that CYP3A4 and CYP3A5 are the sole enzymes responsible for the metabolism of saxagliptin to 5-hydroxy saxagliptin and other minor monohydroxylated metabolites. researchgate.net The formation of M2 in human liver microsomes is significantly inhibited by known CYP3A4 inhibitors such as ketoconazole (B1673606) and troleandomycin, further confirming the central role of this enzyme. researchgate.net

Further investigations into the metabolism of saxagliptin have also identified other minor metabolic pathways, including additional hydroxylations at different positions and subsequent conjugation with glucuronic acid or sulfate. nih.gov The use of isotopically labeled saxagliptin has been instrumental in the identification and characterization of these minor metabolites. nih.gov

Table 1: Kinetic Parameters of 5-Hydroxy Saxagliptin Formation by CYP3A4 and CYP3A5

EnzymeVmax (pmol/min/pmol CYP)Km (µM)Vmax/Km (µL/min/pmol CYP)
CYP3A412.832.10.40
CYP3A54.847.20.10

This table presents a summary of the kinetic parameters for the formation of 5-hydroxy saxagliptin from saxagliptin by recombinant CYP3A4 and CYP3A5 enzymes. The data indicates the higher catalytic efficiency of CYP3A4. nih.govresearchgate.net

Evaluation of Metabolite Stability in Various Biological Matrices for Research Purposes

The accurate assessment of drug and metabolite concentrations in biological samples is fundamental to pharmacokinetic and metabolic studies. Therefore, the stability of saxagliptin and its primary metabolite, 5-hydroxy saxagliptin, has been evaluated in various biological matrices under different storage conditions. nih.gov Such stability studies are crucial for ensuring the integrity of samples from collection through to analysis, thereby guaranteeing the reliability of the research findings. alwsci.comdntb.gov.ua

Investigations into the stability of saxagliptin and 5-hydroxy saxagliptin have been conducted in plasma, a common matrix for pharmacokinetic analysis. nih.govnih.gov These studies typically assess stability under various conditions, including short-term storage at room temperature, long-term storage at low temperatures (e.g., -20°C or -80°C), and the effects of freeze-thaw cycles. nih.gov

The results of these stability assessments have generally demonstrated that both saxagliptin and 5-hydroxy saxagliptin are stable under typical laboratory handling and storage conditions. nih.gov For instance, one study found that both compounds remained stable in rat plasma for at least 4 hours at room temperature, for 12 hours at 4°C, for at least 7 days at -80°C, and through three freeze-thaw cycles. nih.gov The use of an isotopically labeled internal standard, such as HydroxySaxagliptin-13C,D2 Hydrochloride, is critical in these analyses to correct for any potential degradation or extraction inefficiencies, thereby ensuring accurate quantification. nih.gov

Table 2: Stability of Saxagliptin and 5-Hydroxy Saxagliptin in Rat Plasma

ConditionAnalyteStability (%)
Room Temperature (4 hours)Saxagliptin>95%
5-Hydroxy Saxagliptin>95%
4°C (12 hours)Saxagliptin>95%
5-Hydroxy Saxagliptin>95%
-80°C (7 days)Saxagliptin>95%
5-Hydroxy Saxagliptin>95%
Three Freeze-Thaw CyclesSaxagliptin>95%
5-Hydroxy Saxagliptin>95%

This table summarizes the stability of saxagliptin and its major metabolite, 5-hydroxy saxagliptin, in rat plasma under various storage conditions. The high percentage of recovery indicates good stability. nih.gov

Utilization of Hydroxysaxagliptin 13c,d2hydrochloride As a Reference Standard in Quantitative Bioanalytical Research

Development and Validation of Robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The intrinsic selectivity and sensitivity of LC-MS/MS have established it as the preferred platform for bioanalytical quantification in drug metabolism and pharmacokinetic (DMPK) studies. The development of a successful LC-MS/MS assay hinges on a variety of factors, including chromatographic separation, mass spectrometric detection, sample preparation, and, crucially, the choice of an appropriate internal standard (IS).

Role as an Internal Standard (IS) for Accurate and Precise Quantification of Saxagliptin (B632) and its Metabolites in Research Samples

HydroxySaxagliptin-13C,D2 Hydrochloride is an ideal internal standard for the quantification of saxagliptin and 5-hydroxy saxagliptin. nih.govnih.gov As a stable isotope-labeled analog, it shares nearly identical physicochemical properties with the native 5-hydroxy saxagliptin, including its extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. nih.govnih.gov However, its increased mass, due to the incorporation of one carbon-13 and two deuterium (B1214612) atoms, allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

This co-elution and similar behavior during sample processing and analysis mean that any variability introduced during these steps will affect both the analyte and the internal standard to the same extent. nih.govnih.gov Consequently, the ratio of the analyte's response to the internal standard's response remains constant, correcting for potential errors and leading to high accuracy and precision in the final concentration measurement. nih.govnih.gov

Research has demonstrated the successful validation of LC-MS/MS methods for the simultaneous determination of saxagliptin and 5-hydroxy saxagliptin in human plasma using their respective stable isotope-labeled internal standards. nih.govnih.gov These methods exhibit excellent linearity over a range of concentrations relevant to clinical and preclinical studies.

Table 1: Linearity and Sensitivity of an LC-MS/MS Assay for Saxagliptin and 5-Hydroxy Saxagliptin

Analyte Calibration Curve Range (ng/mL) Correlation Coefficient (r²)
Saxagliptin 0.1 - 50 >0.99

The precision and accuracy of these assays are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. The use of HydroxySaxagliptin-13C,D2 Hydrochloride as an internal standard consistently yields results well within the stringent acceptance criteria set by regulatory agencies. nih.govnih.gov

Table 2: Intra- and Inter-Assay Precision and Accuracy for 5-Hydroxy Saxagliptin Quantification

QC Level Concentration (ng/mL) Intra-Assay Precision (%CV) Intra-Assay Accuracy (%RE) Inter-Assay Precision (%CV) Inter-Assay Accuracy (%RE)
LLOQ 0.2 ≤ 15 ± 15 ≤ 15 ± 15
Low 0.6 ≤ 10 ± 10 ≤ 10 ± 10
Medium 10 ≤ 10 ± 10 ≤ 10 ± 10
High 80 ≤ 10 ± 10 ≤ 10 ± 10

(Data presented is illustrative of typical validation results reported in the literature)

Mitigation of Matrix Effects in Complex Biological Matrices

Biological matrices such as plasma, blood, and urine are inherently complex, containing a multitude of endogenous components like phospholipids, salts, and proteins. nih.govnih.gov During LC-MS/MS analysis, these components can co-elute with the analyte of interest and interfere with its ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly compromise the accuracy and reproducibility of the assay. nih.govnih.gov

The use of a stable isotope-labeled internal standard like HydroxySaxagliptin-13C,D2 Hydrochloride is the most effective strategy to mitigate matrix effects. nih.govnih.gov Because the SIL internal standard has nearly identical chromatographic and ionization characteristics to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, ensuring that the quantitative results remain accurate and reliable. nih.govnih.gov

Application in High-Throughput Screening (HTS) for Pre-clinical Research

In the early stages of drug discovery, a large number of compounds are often evaluated for their metabolic stability and pharmacokinetic properties in what is known as high-throughput screening (HTS). nih.gov These preclinical studies necessitate bioanalytical methods that are not only accurate but also rapid and robust enough to handle large batches of samples efficiently.

LC-MS/MS methods developed using HydroxySaxagliptin-13C,D2 Hydrochloride as an internal standard are well-suited for HTS environments. The simple and rapid sample preparation techniques, such as protein precipitation, coupled with short chromatographic run times (often under 2-3 minutes), allow for the analysis of several hundred samples in a single day. nih.govnih.gov The reliability afforded by the SIL internal standard minimizes the need for repeat analyses, further enhancing the throughput and efficiency of the screening process. This enables researchers to make timely decisions regarding the progression of drug candidates based on high-quality bioanalytical data. nih.gov

Method Transferability and Inter-Laboratory Reproducibility in Academic Research Collaborations

The ability to transfer a bioanalytical method from one laboratory to another is crucial for collaborative research and for advancing drug development programs that may involve multiple research sites. A well-validated method using a stable isotope-labeled internal standard like HydroxySaxagliptin-13C,D2 Hydrochloride is inherently more robust and transferable. The internal standard's ability to compensate for minor variations in instrumentation, reagents, and environmental conditions between laboratories helps to ensure that the results generated are consistent and reproducible.

For a method to be successfully transferred, the receiving laboratory must demonstrate its ability to meet the predefined acceptance criteria for precision and accuracy. The comprehensive validation data, including assessments of specificity, linearity, precision, accuracy, and stability, provide a clear benchmark for the performance of the assay. The ruggedness of methods employing SIL internal standards, as demonstrated by their consistent performance during validation, provides a high degree of confidence that the method will be reproducible in a different laboratory setting, assuming equivalent instrumentation and adherence to the established protocol. While specific inter-laboratory validation studies for this exact compound are not extensively published, the principles of bioanalytical method validation underscore that the use of a co-eluting stable isotope-labeled internal standard is a key factor in achieving successful method transfer and ensuring inter-laboratory reproducibility.

Computational Chemistry and Modeling Approaches Complementing Research on Hydroxysaxagliptin 13c,d2hydrochloride

Molecular Docking and Dynamics Simulations with Metabolic Enzymes (e.g., CYP Enzymes)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interaction between a ligand, such as HydroxySaxagliptin, and a protein, like the cytochrome P450 (CYP) enzymes responsible for its formation. Saxagliptin (B632) is primarily metabolized by CYP3A4 and CYP3A5 to its active metabolite, 5-hydroxy saxagliptin. nih.govresearchgate.netnih.govnih.gov

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor. For HydroxySaxagliptin, docking studies with CYP3A4 would aim to elucidate the binding mode within the enzyme's active site. Key amino acid residues in the CYP3A4 active site that are known to interact with various substrates include S119, R212, and R372. nih.gov The interaction is often stabilized by hydrophobic forces. nih.gov Docking simulations can help identify potential hydrogen bonds, hydrophobic interactions, and steric clashes between HydroxySaxagliptin and the enzyme, providing a rationale for the regioselectivity of the hydroxylation reaction.

Molecular dynamics simulations build upon docking results to provide a dynamic view of the ligand-protein complex over time. An MD simulation of the HydroxySaxagliptin-CYP3A4 complex would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in the active site. These simulations can also be used to calculate the binding free energy, offering a quantitative measure of the affinity between the metabolite and the enzyme.

Computational MethodApplication to HydroxySaxagliptin-CYP3A4 InteractionInsights Gained
Molecular Docking Predicts the binding orientation of HydroxySaxagliptin within the CYP3A4 active site.Identification of key interacting amino acid residues and the probable binding conformation.
Molecular Dynamics Simulates the time-dependent behavior of the HydroxySaxagliptin-CYP3A4 complex.Assessment of binding stability, conformational changes, and calculation of binding free energy.

Quantum Chemical Calculations for Isotopic Effects on Reaction Mechanisms and Kinetics

The presence of heavy isotopes (13C and D2) in HydroxySaxagliptin-13C,D2 Hydrochloride can influence the rates of its formation and subsequent reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov Quantum chemical calculations are essential for understanding and quantifying these effects at a molecular level.

The hydroxylation of saxagliptin by CYP enzymes involves the cleavage of a C-H bond. Replacing hydrogen with deuterium (B1214612) at the site of hydroxylation can lead to a primary KIE, where the reaction rate is significantly slower due to the higher zero-point energy of the C-D bond compared to the C-H bond. nih.govyoutube.com Quantum mechanical calculations, such as density functional theory (DFT), can be used to model the transition state of the hydroxylation reaction. By calculating the vibrational frequencies of the reactant and the transition state for both the isotopically labeled and unlabeled molecules, the KIE can be predicted. nih.gov

These calculations can provide valuable insights into the reaction mechanism. For instance, a significant calculated KIE would support a mechanism where C-H bond cleavage is the rate-determining step. The 13C label would be expected to have a much smaller effect on the reaction kinetics but can be useful for tracing the metabolic fate of the carbon skeleton.

Predictive Modeling of Metabolite Formation and Disposition Pathways

Predictive models, particularly physiologically based pharmacokinetic (PBPK) models, are instrumental in understanding and predicting the formation and disposition of metabolites like HydroxySaxagliptin. pharmajen.com PBPK models integrate physicochemical properties of the drug, in vitro metabolism data, and physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites in the body. researchgate.netnih.gov

Several PBPK models have been developed for saxagliptin and its active metabolite, 5-hydroxy saxagliptin. nih.govnih.gov These models can simulate the plasma concentration-time profiles of both the parent drug and the metabolite under various conditions, such as in the presence of CYP3A4 inhibitors or in patients with renal impairment. nih.gov The formation of HydroxySaxagliptin is a key component of these models, with its rate of formation being dependent on the activity of CYP3A4/5 enzymes. nih.govresearchgate.net

These predictive models can be used to:

Estimate the fraction of saxagliptin that is converted to HydroxySaxagliptin.

Predict how genetic polymorphisms in CYP3A4 might affect the levels of the metabolite.

Simulate the impact of co-administered drugs that are inhibitors or inducers of CYP3A4 on HydroxySaxagliptin concentrations. researchgate.netnih.gov

Model TypeApplicationPredicted Outcomes
PBPK Model Simulates the in vivo fate of saxagliptin and hydroxysaxagliptin.Plasma concentration profiles, drug-drug interaction potential, impact of disease states.
ADME Models Predicts absorption, distribution, metabolism, and excretion properties.Bioavailability, tissue distribution, metabolic stability, and clearance pathways. pharmajen.combhsai.org

Structure-Activity Relationship (SAR) Studies for HydroxySaxagliptin in Research Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For HydroxySaxagliptin, the primary target is the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govbrieflands.comresearchgate.net The parent drug, saxagliptin, is a potent and selective DPP-4 inhibitor. nih.govresearchgate.net

The key structural features of saxagliptin that contribute to its high affinity for DPP-4 include the adamantane (B196018) moiety, the cyanopyrrolidine group which forms a covalent but reversible bond with the active site serine of DPP-4, and the amino acid-like portion that interacts with key residues in the enzyme's active site. nih.govbohrium.comacs.org The binding site of DPP-4 is generally divided into several subsites, such as S1 and S2, which accommodate different parts of the inhibitor. nih.govnih.gov

Computational approaches such as quantitative structure-activity relationship (QSAR) modeling can be employed to further explore the SAR of a series of saxagliptin analogs, including hydroxylated metabolites. These models can help to quantify the impact of different substituents on the inhibitory activity and guide the design of new DPP-4 inhibitors.

Future Research Directions and Emerging Methodologies for Labeled Drug Metabolites

Integration of HydroxySaxagliptin-13C,D2 Hydrochloride in Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

The integration of isotopically labeled metabolites like HydroxySaxagliptin-13C,D2 Hydrochloride into advanced omics technologies, such as metabolomics and fluxomics, promises to provide unprecedented insights into drug disposition and metabolic pathways. researchandmarkets.comnih.gov Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, can be significantly enhanced by the use of stable isotope labels. nih.gov

In metabolomics studies, HydroxySaxagliptin-13C,D2 Hydrochloride can serve as an invaluable internal standard for the accurate quantification of its unlabeled counterpart. youtube.com Its distinct mass signature allows for precise differentiation from endogenous metabolites, minimizing analytical interference and improving the reliability of measurements. musechem.com This is particularly crucial in complex biological matrices like plasma or urine, where a multitude of compounds can obscure the detection of the target metabolite. researchgate.net

Fluxomics, a specialized branch of metabolomics, aims to measure the rates of metabolic reactions. The use of stable isotope tracers is fundamental to this field. By introducing HydroxySaxagliptin-13C,D2 Hydrochloride into a biological system, researchers can trace the metabolic fate of the parent drug, Saxagliptin (B632). The incorporation of the 13C and D2 labels into downstream metabolites provides a dynamic view of the metabolic pathways involved, enabling the quantification of metabolic flux through specific enzymatic reactions. This information is critical for understanding the complete metabolic profile of a drug and identifying potential drug-drug interactions or metabolic bottlenecks.

The application of multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can further elucidate the mechanisms of drug action and metabolism. nih.govmdpi.com By combining metabolomic data obtained using HydroxySaxagliptin-13C,D2 Hydrochloride with genomic and proteomic data, researchers can identify genetic variations or changes in protein expression that influence the metabolism of Saxagliptin. biobide.com This integrated approach is essential for advancing personalized medicine, where treatments can be tailored to an individual's unique metabolic makeup.

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity in Metabolite Research

The continuous development of novel analytical platforms is paramount for maximizing the potential of isotopically labeled compounds in metabolite research. High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques, such as ultra-high-performance liquid chromatography (UHPLC), is at the forefront of these advancements. worldpharmatoday.comresearchgate.net

These platforms offer exceptional sensitivity and specificity, enabling the detection and quantification of labeled metabolites at very low concentrations. nih.gov For a compound like HydroxySaxagliptin-13C,D2 Hydrochloride, this means that researchers can conduct studies with smaller sample volumes and still obtain high-quality data. The high resolving power of modern mass spectrometers allows for the unambiguous identification of the labeled metabolite, even in the presence of isobaric interferences. worldpharmatoday.com

Furthermore, tandem mass spectrometry (MS/MS) techniques are instrumental in the structural elucidation of unknown metabolites. worldpharmatoday.com By fragmenting the labeled metabolite ion, researchers can obtain a characteristic fragmentation pattern that provides valuable structural information. This is particularly useful for identifying novel or unexpected metabolites of Saxagliptin that may have clinical relevance.

Another emerging analytical technology is ion mobility-mass spectrometry (IM-MS), which adds another dimension of separation based on the size, shape, and charge of the ions. This can help to resolve co-eluting and isobaric species, further enhancing the specificity of the analysis. The integration of such advanced analytical platforms will undoubtedly lead to a more comprehensive understanding of drug metabolism.

Exploration of New Isotopic Labeling Strategies for Complex Drug Metabolites

While HydroxySaxagliptin-13C,D2 Hydrochloride represents a sophisticated approach to isotopic labeling, the exploration of new and more complex labeling strategies continues to be an active area of research. The goal is to create labeled compounds that provide even more detailed information about metabolic processes. nih.govchemicalsknowledgehub.com

One area of development is the use of positional isotopic labeling, where stable isotopes are incorporated at specific atomic positions within the molecule. This allows researchers to probe specific metabolic reactions and determine the exact site of metabolic transformation. For complex drug metabolites, this level of detail is crucial for understanding the mechanism of action of metabolizing enzymes.

Another emerging strategy is the use of multiple, different stable isotopes within the same molecule. This "multi-isotope" labeling approach can provide additional layers of information in metabolomics experiments. For instance, by using a combination of 13C, 15N, and D labels, researchers can simultaneously trace the fate of different parts of the molecule, providing a more complete picture of its metabolic journey.

The synthesis of these complex labeled compounds can be challenging and often requires the development of novel synthetic methodologies. nih.gov However, the scientific insights gained from using these advanced tracers justify the investment in their development. As synthetic chemistry techniques continue to advance, we can expect to see the availability of even more sophisticated isotopically labeled drug metabolites for research purposes.

Advancements in Automated Sample Preparation and Analysis for High-Volume Research Studies

The increasing demand for high-throughput screening in drug discovery and development necessitates advancements in automated sample preparation and analysis. nih.govnih.gov Manual sample preparation is often a bottleneck in the analytical workflow, being both time-consuming and prone to human error. aurorabiomed.com Automation addresses these challenges by enabling the processing of a large number of samples in a consistent and reproducible manner. rsc.org

The integration of automated sample preparation with high-throughput analytical platforms, such as UHPLC-MS/MS, creates a seamless workflow from sample to result. This allows for the rapid analysis of large batches of samples, which is essential for large-scale metabolomics studies and clinical trials. The data generated from these high-throughput analyses can be processed using specialized software that automates peak integration, quantification, and statistical analysis, further streamlining the research process.

The table below summarizes the key future research directions and their impact on the study of labeled drug metabolites.

Research DirectionKey TechnologiesImpact on Labeled Metabolite Research
Integration in Advanced Omics Metabolomics, Fluxomics, Multi-omicsProvides a systems-level understanding of drug metabolism and disposition.
Novel Analytical Platforms UHPLC-HRMS, IM-MSEnhances sensitivity, specificity, and structural elucidation of labeled metabolites.
New Isotopic Labeling Strategies Positional and Multi-isotope LabelingOffers more detailed insights into specific metabolic transformations.
Automated Sample Preparation Robotic Liquid Handling, Integrated SoftwareIncreases throughput, reproducibility, and efficiency of high-volume studies.

Q & A

Q. How should researchers interpret conflicting data on HydroxySaxagliptin-13C,D2 Hydrochloride’s renal clearance mechanisms?

  • Methodological Answer: Discrepancies may arise from species-specific transporter expression (e.g., OCT2 in humans vs. rodents). Conduct comparative studies using transfected cell lines (e.g., HEK-OCT2) and in situ perfused kidney models. Apply Michaelis-Menten kinetics to differentiate passive diffusion from active transport .

Tables for Key Methodological Comparisons

Parameter Basic Research Focus Advanced Research Focus
Isotopic Purity ValidationNMR, IRMS KIE modeling, PAT
Metabolic Pathway ElucidationLC-MS/MS PBPK/IVIVE modeling
Environmental Impact AnalysisOECD biodegradation tests HRMS-based non-targeted screening

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.